molecular formula C24H22N2O4 B2819731 1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione CAS No. 887467-94-9

1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione

Cat. No.: B2819731
CAS No.: 887467-94-9
M. Wt: 402.45
InChI Key: KTTFJBGJINWBTR-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethane-1,2-dione is a complex organic compound with a unique structure that combines an indole moiety with a spirochroman-piperidine system

Scientific Research Applications

1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethane-1,2-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the spirochroman-piperidine system. The final step involves the coupling of these two moieties under specific reaction conditions.

    Synthesis of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of Spirochroman-Piperidine System: This step involves the cyclization of a suitable precursor to form the spirochroman-piperidine structure. This can be achieved through intramolecular cyclization reactions using appropriate catalysts and solvents.

    Coupling Reaction: The final step is the coupling of the indole derivative with the spirochroman-piperidine system. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethane-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and ion channels that are involved in various biological processes.

    Pathways: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethane-1,2-dione: can be compared with other indole derivatives and spiro compounds, such as:

Uniqueness

The uniqueness of 1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethane-1,2-dione lies in its combined indole and spirochroman-piperidine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-15-21(16-6-2-4-8-18(16)25-15)22(28)23(29)26-12-10-24(11-13-26)14-19(27)17-7-3-5-9-20(17)30-24/h2-9,25H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTFJBGJINWBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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